molecular formula C10H14ClNO2 B3095874 3-(2-Methoxyphenoxy)azetidine hydrochloride CAS No. 1269184-60-2

3-(2-Methoxyphenoxy)azetidine hydrochloride

Cat. No.: B3095874
CAS No.: 1269184-60-2
M. Wt: 215.67
InChI Key: OIFBPESZRDOELP-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)azetidine hydrochloride is a small-molecule compound featuring a four-membered azetidine ring substituted with a 2-methoxyphenoxy group and a hydrochloride counterion. The azetidine ring’s strained structure and the electron-rich 2-methoxyphenoxy substituent contribute to its unique physicochemical properties, making it a candidate for pharmaceutical and chemical research.

Properties

IUPAC Name

3-(2-methoxyphenoxy)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8;/h2-5,8,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFBPESZRDOELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenoxy)azetidine hydrochloride typically involves the reaction of 2-methoxyphenol with azetidine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted azetidines .

Scientific Research Applications

Medicinal Chemistry

3-(2-Methoxyphenoxy)azetidine hydrochloride has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Research indicates that derivatives of this compound may exhibit significant biological activities, including:

  • Antimicrobial Properties: Studies have reported antibacterial effects against strains such as Mycobacterium tuberculosis, making it a candidate for further pharmacological exploration.
  • Anticancer Activity: Preliminary investigations suggest potential anticancer properties, warranting deeper studies into its mechanisms of action and efficacy against various cancer cell lines.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the creation of complex heterocyclic compounds. Its unique structure allows for versatile reactions, including:

  • Nucleophilic Substitution Reactions: The methoxy group can be substituted with various nucleophiles under appropriate conditions, facilitating the synthesis of functionalized azetidines.
  • Oxidation and Reduction Reactions: It can undergo oxidation to form phenolic derivatives or reduction to yield alkylated azetidines, expanding its utility in synthetic organic chemistry.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications include:

  • Polymers and Resins: The compound can be incorporated into polymer formulations to enhance properties such as stability and performance.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other valuable compounds used across various industries.

Case Studies

Recent studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Activity: A study demonstrated that derivatives exhibited significant antibacterial activity against resistant strains, suggesting their potential as new antibiotic agents.
  • Research on Anticancer Properties: Investigations into its anticancer effects revealed promising results against specific cancer cell lines, indicating further research is warranted to explore its therapeutic potential.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Structural and Physicochemical Properties

The table below compares key properties of 3-(2-Methoxyphenoxy)azetidine hydrochloride with other azetidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features Reference
3-(2-Methoxyphenoxy)azetidine HCl C₁₀H₁₂ClNO₃* ~229.66 2-Methoxyphenoxy High polarity due to ether and methoxy groups
3-(4-Chlorophenoxy)azetidine HCl C₁₀H₁₃Cl₂NO₂ 250.13 4-Chlorophenoxy Increased lipophilicity from Cl substituent
3-Methoxyazetidine HCl C₄H₁₀ClNO 123.58 Methoxy directly on azetidine Smaller size, lower steric hindrance
3-(3-Methylphenoxy)azetidine HCl C₁₀H₁₃ClNO 198.67 3-Methylphenoxy Moderate hydrophobicity
3-(2-(Trifluoromethyl)phenyl)azetidine HCl C₁₀H₁₁ClF₃N 237.65 2-Trifluoromethylphenyl Strong electron-withdrawing CF₃ group

*Estimated based on substituent contributions.

Key Observations:
  • Polarity and Solubility: The 2-methoxyphenoxy group in the target compound enhances polarity compared to non-oxygenated analogs (e.g., 3-methylphenoxy derivatives), likely improving aqueous solubility .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl in 4-chlorophenoxy) may alter reactivity and metabolic stability compared to electron-donating methoxy groups .

Biological Activity

3-(2-Methoxyphenoxy)azetidine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for future research.

  • Chemical Name : this compound
  • CAS Number : 1269184-60-2
  • Molecular Formula : C11H14ClN
  • Molecular Weight : 201.69 g/mol

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Heat Shock Protein 90 (Hsp90) : The compound is used as an intermediate in synthesizing Hsp90 inhibitors, which are crucial in cancer therapy. By binding to the ATP-binding pocket of Hsp90, it can disrupt the stability and function of client proteins involved in oncogenic signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular integrity or inhibiting essential metabolic pathways in bacteria.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of cell cycle regulators and apoptotic pathways.

Antimicrobial Properties

The compound has demonstrated activity against various bacterial strains. For instance, it was tested against Mycobacterium tuberculosis, showing promising results compared to standard antibiotics like isoniazid .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against M. tuberculosis and other pathogens
Hsp90 InhibitionDisrupts oncogenic signaling pathways

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through intrinsic pathways, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Antimicrobial Efficacy : In a comparative study, the compound was tested against various bacterial strains using the minimum inhibitory concentration (MIC) method. It exhibited effective antibacterial activity, particularly against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents .

Conclusion and Future Directions

This compound shows promise as a biologically active compound with applications in both cancer therapy and antimicrobial treatment. Further research is needed to elucidate its precise mechanisms of action and to explore its efficacy in vivo. The ongoing development of Hsp90 inhibitors could lead to significant advancements in cancer therapeutics, while its antimicrobial properties warrant further investigation for potential clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Methoxyphenoxy)azetidine hydrochloride, and how can reaction efficiency be assessed?

  • Methodological Answer : A two-step approach is typically employed: (1) azetidine ring functionalization via nucleophilic substitution of 2-methoxyphenol derivatives with a halogenated azetidine precursor, followed by (2) hydrochloric acid salt formation. Reaction efficiency is quantified using yield optimization (via HPLC or LC-MS purity analysis) and stereochemical characterization (e.g., chiral chromatography or X-ray crystallography if crystalline intermediates form). For azetidine derivatives, steric hindrance at the azetidine nitrogen often necessitates careful control of reaction temperature (40–80°C) and base selection (e.g., K₂CO₃ or Et₃N) to minimize side reactions .

Q. How is the compound characterized analytically to confirm structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

  • NMR : 1^1H and 13^13C NMR verify substituent placement on the azetidine ring and methoxyphenoxy group.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.
  • HPLC : Purity assessment (>95% by area normalization) under gradient elution conditions (C18 columns, acetonitrile/water with 0.1% formic acid) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

  • Methodological Answer : Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. For spills, avoid aqueous rinsing; instead, collect mechanically using absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the compound’s biological activity in different cellular models?

  • Methodological Answer : Discrepancies in activity (e.g., neuroprotective vs. cytotoxic effects) may arise from variations in cell line viability assays (MTT vs. resazurin), solvent carriers (DMSO concentration ≤0.1%), or metabolic stability. Validate findings using orthogonal assays (e.g., caspase-3 activation for apoptosis) and cross-check with pharmacokinetic studies (e.g., plasma protein binding assays) to clarify context-dependent effects .

Q. What experimental strategies optimize stereochemical control during synthesis of azetidine derivatives?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed coupling). Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry. For example, Lowe et al. (2012) demonstrated >90% ee in azetidine scaffolds using Rh-catalyzed hydrogenation .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) impact the compound’s physicochemical and biological properties?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with substituents at ortho, meta, or para positions. Assess logP (via shake-flask method), solubility (equilibrium solubility in PBS), and receptor binding affinity (e.g., radioligand displacement assays). Computational modeling (molecular docking with AutoDock Vina) can predict interactions with target proteins, such as serotonin transporters .

Q. What protocols are recommended for assessing the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via LC-MS.
  • Oxidative Stability : Expose to H₂O₂ (0.3% w/v) and track peroxide adduct formation.
  • Photostability : Use ICH Q1B guidelines (exposure to UV/visible light). Identify degradation products and adjust formulation (e.g., lyophilization with cryoprotectants) .

Q. How can researchers evaluate the compound’s potential environmental impact during disposal?

  • Methodological Answer : Follow OECD guidelines for ecotoxicity screening:

  • Aquatic Toxicity : Daphnia magna acute immobilization test (48-hour EC₅₀).
  • Biodegradation : Modified OECD 301D closed bottle test to assess microbial breakdown.
  • Waste Handling : Neutralize acidic/basic residues before incineration at licensed facilities .

Notes for Methodological Rigor

  • Data Contradictions : Cross-validate conflicting results using multiple assays (e.g., orthogonal cell viability methods) and independent synthesis batches.
  • Advanced Characterization : For novel derivatives, single-crystal X-ray diffraction is critical to confirm stereochemistry and hydrogen-bonding patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.